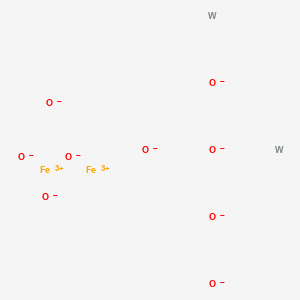
Iron tungsten tetraoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron tungsten tetraoxide is a composite oxide that combines the properties of iron and tungsten oxides. This compound is of significant interest due to its unique structural, electronic, and catalytic properties. It is commonly used in various industrial and scientific applications, including catalysis, environmental remediation, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Iron tungsten tetraoxide can be synthesized using several methods, including the sol-gel method, hydrothermal synthesis, and chemical vapor deposition. One common approach involves the citric acid-based sol-gel method, where iron and tungsten precursors are mixed in a specific molar ratio, followed by gelation and calcination at high temperatures . This method allows for the uniform dispersion of iron and tungsten components, enhancing the material’s catalytic properties.
Industrial Production Methods
In industrial settings, this compound is typically produced through large-scale chemical vapor deposition or hydrothermal methods. These methods offer better control over the material’s purity and structural properties, making them suitable for high-demand applications .
Analyse Des Réactions Chimiques
Key Observations:
-
Hydrothermal synthesis at 180–220°C yields crystalline FeWO₄ nanoparticles .
-
X-ray diffraction (XRD) patterns for FeWO₄ typically match monoclinic structures, similar to WO₃’s low-temperature phases .
Redox Reactions
FeWO₄ participates in redox processes, often involving transitions between tungsten’s oxidation states (W⁶⁺ ↔ W⁴⁺) and iron’s (Fe²⁺ ↔ Fe³⁺).
Example Reaction with Reducing Agents:
FeWO4+3H2→Fe+WO2+3H2O(at 600–800∘C)
This mirrors the reduction of WO₃ by hydrogen gas .
Acidic Decomposition:
FeWO4+2HCl→FeCl2+H2WO4
Tungstic acid (H₂WO₄) decomposes further to WO₃ and water .
Thermal Stability and Phase Transitions
FeWO₄ exhibits phase stability up to ~900°C, beyond which it decomposes:
2FeWO4→2FeO+2WO3+O2( 900∘C)
This behavior aligns with the thermal decomposition of beryllium tungstates (BeWO₄) observed in high-temperature studies .
Table 1: Comparative Thermal Behavior of Tungstates
| Compound | Decomposition Temperature (°C) | Products Formed | Source |
|---|---|---|---|
| FeWO₄ | ~900 | FeO, WO₃, O₂ | |
| BeWO₄ | 873 | BeO, WO₃ | |
| CaWO₄ | 1200 | CaO, WO₃ |
Reactivity in Composite Systems
FeWO₄ is often combined with other oxides (e.g., Fe₂O₃, CuO) to enhance catalytic or electronic properties. For example:
Reaction with Copper-Doped Iron Oxide (MNP-Cu):
FeWO4+MNP Cu→Fe Cu W O(composite)
Such composites show improved conductivity, analogous to oxygen-deficient WO₃ (e.g., WO₂.₉) .
Table 2: Electrical Conductivity of Tungsten-Based Materials
| Material | Conductivity (S/cm) | Condition | Source |
|---|---|---|---|
| FeWO₄ | ~10⁻⁵ | Pristine | |
| WO₃ | ~10⁻⁸ | Pure | |
| WO₂.₉ | ~10² | Oxygen-deficient | |
| FeWO₄/MNP-Cu | ~10⁻³ | Composite (25°C) |
Environmental and Catalytic Reactions
FeWO₄ acts as a photocatalyst in pollutant degradation. Under UV light:
FeWO4+hν→h++e−h++H2O→⋅OH(degrading organic pollutants)
This mechanism is consistent with WO₃’s photocatalytic activity .
Challenges and Research Gaps
Applications De Recherche Scientifique
Iron tungsten tetraoxide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which iron tungsten tetraoxide exerts its effects is primarily through its catalytic properties. The compound facilitates the transfer of electrons between reactants, enhancing the rate of chemical reactions. In photothermal applications, it absorbs near-infrared light and converts it into heat, which can be used to destroy cancer cells . The molecular targets and pathways involved include the activation of oxygen species and the enhancement of redox reactions .
Comparaison Avec Des Composés Similaires
Iron tungsten tetraoxide is unique compared to other similar compounds due to its combined properties of iron and tungsten oxides. Similar compounds include:
Tungsten trioxide (WO3): Known for its electrochromic and photocatalytic properties.
Iron oxide (Fe2O3): Widely used in catalysis and as a magnetic material.
Cesium tungsten oxide (Cs0.33WO3): Noted for its near-infrared shielding capabilities.
This compound stands out due to its enhanced catalytic efficiency and broader range of applications, making it a versatile material in both scientific research and industrial applications .
Propriétés
Numéro CAS |
13870-24-1 |
|---|---|
Formule moléculaire |
FeOW |
Poids moléculaire |
255.68 g/mol |
Nom IUPAC |
iron;oxotungsten |
InChI |
InChI=1S/Fe.O.W |
Clé InChI |
SVHYQQLGPHVQFY-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Fe+3].[Fe+3].[W].[W] |
SMILES canonique |
O=[W].[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















